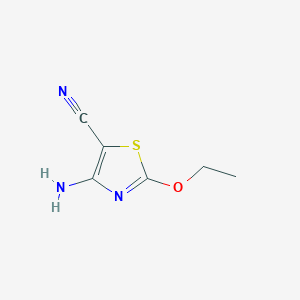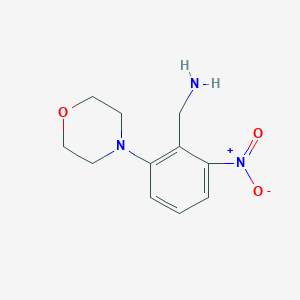
Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate typically involves multiple steps. One common method starts with 4-(methylamino)-3-nitrobenzoic acid, which is converted to 4-(methylamino)-3-nitrobenzoyl chloride. This intermediate is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to form ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. The final compound is obtained by reducing this intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate undergoes several types of chemical reactions, including:
Reduction: The nitro group in the intermediate compound is reduced to an amino group.
Substitution: The benzoyl chloride intermediate reacts with ethyl 3-(pyridin-2-ylamino)propanoate in a substitution reaction.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or other metal catalysts.
Substitution: This reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane.
Major Products
The major product of these reactions is this compound, which can be further utilized in the synthesis of pharmacologically active compounds .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of Dabigatran etexilate, a thrombin inhibitor used to treat thrombosis and cardiovascular diseases.
Cancer Research: The compound has shown in vitro anti-cancer activity against human gastric cancer cell lines, including SGC-790, MKN-4, and MKN45.
Structural Chemistry: The compound has been studied for its crystal structure using techniques such as IR spectroscopy, 1H NMR, and single crystal X-ray crystallography.
Wirkmechanismus
The mechanism of action of Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate is primarily related to its role as an intermediate in the synthesis of Dabigatran etexilate. Dabigatran etexilate inhibits thrombin, an enzyme involved in blood clotting, by binding to its active site. This prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: This compound is structurally similar but contains an additional methylamino group.
Ethyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate: Another related compound used in medicinal chemistry.
Uniqueness
Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate is unique due to its specific structure, which allows it to serve as a crucial intermediate in the synthesis of Dabigatran etexilate. Its ability to undergo various chemical reactions and its applications in medicinal chemistry and cancer research further highlight its significance .
Eigenschaften
Molekularformel |
C17H19N3O3 |
|---|---|
Molekulargewicht |
313.35 g/mol |
IUPAC-Name |
ethyl 3-[(3-aminobenzoyl)-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C17H19N3O3/c1-2-23-16(21)9-11-20(15-8-3-4-10-19-15)17(22)13-6-5-7-14(18)12-13/h3-8,10,12H,2,9,11,18H2,1H3 |
InChI-Schlüssel |
QSKAOWDOFOFRGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(alphaZ)-alpha-[(2-Ethoxy-2-oxoethoxy)imino]-2-(formylamino)-4-thiazoleacetic Acid](/img/structure/B13855988.png)


![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)
![2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol](/img/structure/B13856026.png)


